5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine is an aryl sulfide.
Scientific Research Applications
Synthesis and Characterization
- New compounds related to 1,3,4-thiadiazol-2-amine have been synthesized, characterized, and analyzed for their molecular structures and stability, providing insights into the chemical properties and potential applications of such compounds in various fields (Dani et al., 2013).
Biological Activity Studies
- Research has been conducted on the biological activity of heterocyclic compounds derived from 1,3,4-thiadiazol-2-amine, which includes evaluating their potential as antimicrobial agents. This highlights the compound's relevance in the development of new therapeutic agents (Salih et al., 2011).
Anticancer Evaluation
- Some derivatives of 1,3,4-thiadiazol-2-amine have been tested for anticancer properties, indicating the compound's potential in cancer research and drug development (Abdo & Kamel, 2015).
Anti-leishmanial Activity
- The anti-leishmanial activity of certain 1,3,4-thiadiazol-2-amine derivatives has been studied, showcasing the compound's potential in the treatment of parasitic infections (Tahghighi et al., 2012).
Surface and Material Chemistry
- 1,3,4-Thiadiazol-2-amine derivatives have been utilized in the synthesis of nonionic surface active agents, highlighting their potential application in material science and surface chemistry (El-Sayed et al., 2015).
Organometallic Materials
- Studies have been conducted on the coordination behavior of 1,3,4-thiadiazole derivatives with transition metal ions, which is essential for the development of organometallic materials (Ardan et al., 2017).
Spectral Analysis and Electronic Properties
- Investigations have been done on the molecular geometry, electronic structure, and spectral properties of 1,3,4-thiadiazol-2-amine derivatives, providing valuable data for their application in various scientific fields (Shukla et al., 2016).
properties
Product Name |
5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |
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Molecular Formula |
C10H9N5O2S2 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
5-(3-nitropyridin-2-yl)sulfanyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N5O2S2/c1-2-5-12-9-13-14-10(19-9)18-8-7(15(16)17)4-3-6-11-8/h2-4,6H,1,5H2,(H,12,13) |
InChI Key |
GQTQOVVLIYWWGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-] |
solubility |
44.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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